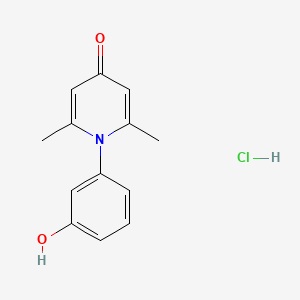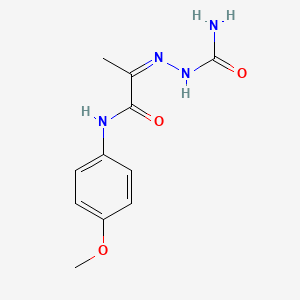
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide is a chemical compound with a complex structure that includes a hydrazinylidene group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the conversion of ethyl esters into hydrazides, followed by a reaction with 4-methoxybenzaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide involves its interaction with various molecular targets. The hydrazinylidene group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with DNA. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-(carbamoylhydrazinylidene)-N-(4-hydroxyphenyl)propanamide
- (2Z)-2-(carbamoylhydrazinylidene)-N-(4-chlorophenyl)propanamide
- (2Z)-2-(carbamoylhydrazinylidene)-N-(4-nitrophenyl)propanamide
Uniqueness
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C11H14N4O3 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C11H14N4O3/c1-7(14-15-11(12)17)10(16)13-8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,13,16)(H3,12,15,17)/b14-7- |
Clave InChI |
SZMQPFJKQWHSSN-AUWJEWJLSA-N |
SMILES isomérico |
C/C(=N/NC(=O)N)/C(=O)NC1=CC=C(C=C1)OC |
SMILES canónico |
CC(=NNC(=O)N)C(=O)NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


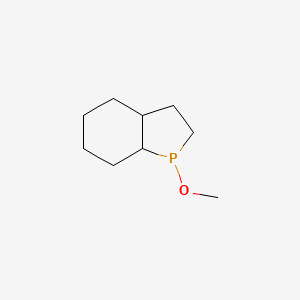
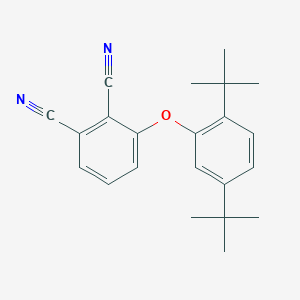
![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
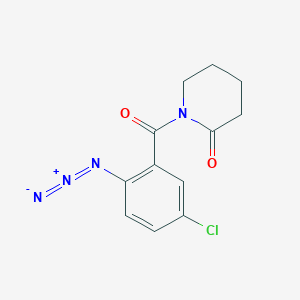
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
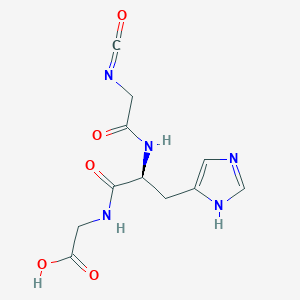
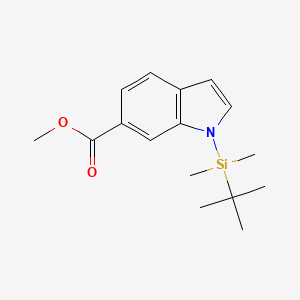
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
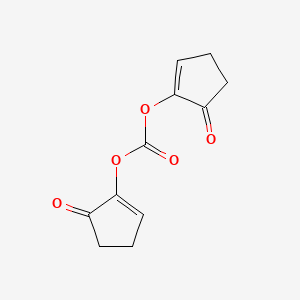
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
